1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine
Overview
Description
1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Pyrrolidine derivatives, including compounds structurally related to 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine, are frequently used in synthetic chemistry for constructing complex molecular architectures. These compounds serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. For example, the reactivity of pyrrolidine derivatives with carbonyl-containing compounds through condensation reactions facilitates the formation of various functional derivatives, including hydroxypyrroles, ketones, and esters, which are essential for pharmaceutical synthesis (Anderson & Liu, 2000).
Material Science
In the field of material science, pyrrolidine derivatives contribute to the development of electrically conducting polymers. Polypyrroles, for instance, form highly stable, flexible films that find applications in electronic devices and sensors due to their electrical conductivity (Anderson & Liu, 2000).
Catalysis
Catalysis is another area where pyrrolidine derivatives demonstrate significant utility. These compounds can act as ligands in transition metal complexes, which are then employed as catalysts in various organic transformations, including polymerization and asymmetric synthesis. For instance, scandium, yttrium, and lanthanum benzyl and alkynyl complexes with pyrrolidine-based ligands have been shown to catalyze the Z-selective linear dimerization of phenylacetylenes, showcasing their potential in synthetic organic chemistry and industrial applications (Ge, Meetsma, & Hessen, 2009).
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-2-3-10(12(13)6-9)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCYNOCVMMPQDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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